Diethyl 1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, ethoxy, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and diethyl acetoacetate. The key steps in the synthesis may involve:
Condensation Reactions: The initial step often involves the condensation of substituted benzaldehydes with diethyl acetoacetate under basic conditions to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization reactions to form the dihydropyridine ring structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.
1-(3,4-Dimethoxyphenyl)decane-3,5-diyl diacetate: A compound with a similar methoxyphenyl structure.
Uniqueness
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups and dihydropyridine ring structure
Properties
Molecular Formula |
C28H33NO8 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
diethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-ethoxy-4-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H33NO8/c1-6-35-24-14-19(10-11-22(24)30)26-20(27(31)36-7-2)16-29(17-21(26)28(32)37-8-3)15-18-9-12-23(33-4)25(13-18)34-5/h9-14,16-17,26,30H,6-8,15H2,1-5H3 |
InChI Key |
ZCHNFWMPGUMEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC(=C(C=C3)OC)OC)C(=O)OCC)O |
Origin of Product |
United States |
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